5-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common method includes the use of hydrazine-coupled pyrazoles. The synthetic route typically involves the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in the metabolic pathways of parasites, inhibiting their growth and proliferation. This inhibition is achieved through the disruption of key enzymatic activities, leading to the death of the parasites .
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives such as:
1,3-Dimethyl-5-cyclopropylpyrazole: Known for its antimalarial properties.
4-(1,5-Dimethyl-1H-pyrazol-4-yl)thiazole: Exhibits significant antileishmanial activity.
3-Cyclopropyl-1H-pyrazole-4-carboxamide: Used in the synthesis of various bioactive compounds.
These compounds share similar structural features and biological activities but differ in their specific molecular interactions and pharmacokinetic properties, highlighting the uniqueness of 5-CYCLOPROPYL-N~3~-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE .
Properties
Molecular Formula |
C15H16N6OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-[4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6OS/c1-8-10(6-16-21(8)2)13-7-23-15(17-13)18-14(22)12-5-11(19-20-12)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,19,20)(H,17,18,22) |
InChI Key |
HAIFMRPJLSPGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4 |
Origin of Product |
United States |
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